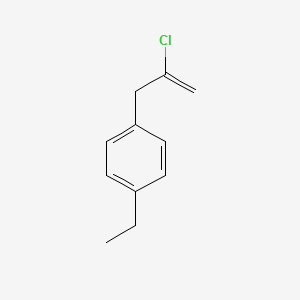

2-Chloro-3-(4-ethylphenyl)-1-propene

Descripción general

Descripción

2-Chloro-3-(4-ethylphenyl)-1-propene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds similar to “2-Chloro-3-(4-ethylphenyl)-1-propene” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the bioavailability of a compound .

Result of Action

The result of the compound’s action would depend on its mode of action and its target. This could range from altering cellular function to causing cell death .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized .

Actividad Biológica

2-Chloro-3-(4-ethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, an alkene functional group, and an ethyl-substituted phenyl group. Its molecular formula is , and it features a double bond between the second and third carbon atoms of the propene chain. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The unique structure of this compound suggests several possible interactions with biological macromolecules. The presence of the chloro group may enhance its reactivity, while the ethyl substitution on the phenyl ring could influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl |

| Molecular Weight | 220.68 g/mol |

| Boiling Point | Not specified |

| Solubility | Not specified |

Toxicological Assessment

The toxicological profile of compounds like this compound is crucial for understanding their safety in biological contexts. While specific toxicity data for this compound are scarce, related chloroalkenes have been assessed for their hazardous potential. Toxicity evaluations often consider inhalation exposure studies and the lethal concentration (LC) thresholds in animal models .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may lead to distinct pharmacological properties compared to other substituted phenyl derivatives. For example, variations in substituents can significantly alter the biological activity profiles of similar compounds.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Chloro-3-(4-methylphenyl)-1-propene | C₁₂H₁₃Cl | Similar substitution pattern; potential activity |

| 2-Chloro-3-(4-methoxyphenyl)-1-propene | C₁₂H₁₃ClO | Contains a methoxy group; investigated for estrogenic activity |

| 2-Chloroallyl thiocyanate | C₅H₆ClNS | Used in various chemical syntheses; distinct functional groups |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-3-(4-ethylphenyl)-1-propene serves as an important intermediate in the synthesis of various organic compounds. Its reactive chloro group allows for substitution reactions with nucleophiles, facilitating the formation of more complex molecules.

Medicinal Chemistry

The compound's structure suggests potential biological activities, making it a candidate for drug development. Research indicates that chlorinated alkenes can interact with biological macromolecules, possibly influencing enzyme activity or cellular processes. Studies are ongoing to elucidate its pharmacological properties and mechanisms of action.

Biological Interaction Studies

Interaction studies focus on how this compound reacts with nucleophiles and electrophiles. Understanding these interactions is crucial for assessing both its utility in synthesis and its safety profile in biological contexts. Preliminary findings suggest that the compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential.

Case Study 1: Synthesis and Reactivity

A recent study explored the synthesis of this compound through chlorination techniques involving continuous flow reactors. This approach enhanced mixing and heat transfer, resulting in improved yield and purity of the product. The study highlighted the compound's utility as a precursor in synthesizing biologically active compounds.

In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, suggesting that further exploration into its mechanism of action could reveal novel therapeutic avenues.

Propiedades

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBHKRUUXQMUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.